(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid is an organic compound with the chemical formula C25H19BO3. It is a boronic acid derivative of fluorene, characterized by the presence of a methoxy group at the 7th position and two phenyl groups at the 9th position of the fluorene ring. This compound is known for its applications in organic synthesis and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 7-methoxy-9,9-diphenylfluorene with a boron-containing reagent, such as boronic acid or boronic ester, under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of (7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl or styrene derivatives.
Scientific Research Applications
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and sensing applications.
Mechanism of Action
The mechanism of action of (7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and catalysts. The compound’s unique electronic properties, due to the presence of the methoxy and phenyl groups, also contribute to its reactivity and functionality in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: Lacks the methoxy group at the 7th position.
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid: The boronic acid group is positioned at the 4th position instead of the 2nd.
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid: Contains a bromo group at the 7th position and methyl groups at the 9th position
Uniqueness
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid is unique due to the presence of the methoxy group at the 7th position, which enhances its electronic properties and reactivity. This structural feature makes it particularly useful in applications requiring high fluorescence efficiency and specific reactivity patterns .
Properties
Molecular Formula |
C26H21BO3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(7-methoxy-9,9-diphenylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C26H21BO3/c1-30-21-13-15-23-22-14-12-20(27(28)29)16-24(22)26(25(23)17-21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-17,28-29H,1H3 |
InChI Key |
AYYZQVNBBQRKGF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C3)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.